An In-depth Technical Guide to N-Methylated Tetrahydropyran Alkanamines: A Comparative Analysis of Key Isomers
An In-depth Technical Guide to N-Methylated Tetrahydropyran Alkanamines: A Comparative Analysis of Key Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. N-methylated alkanamine sidechains are also frequently incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of N-methylated tetrahydropyran alkanamines, a class of compounds with significant potential in drug discovery. Due to the limited availability of specific data for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine, this document will focus on a comparative examination of its closely related and more extensively characterized isomers and analogs. By synthesizing data from these related structures, we aim to provide a robust framework for researchers to understand the synthesis, properties, and potential applications of this chemical class.
Introduction: The Tetrahydropyran Scaffold in Drug Discovery
The tetrahydropyran ring is a common structural motif in a wide array of natural products and synthetic bioactive molecules. Its non-planar, saturated heterocyclic structure can impart desirable properties to a drug candidate, including improved metabolic stability and reduced off-target toxicity. The oxygen atom can act as a hydrogen bond acceptor, influencing interactions with biological targets. The incorporation of an N-methyl-alkanamine chain introduces a basic center, which can be crucial for target engagement and can significantly impact a molecule's pharmacokinetic profile.
This guide will specifically explore the properties of N-methylated tetrahydropyran alkanamines, with a focus on understanding how the substitution pattern on the THP ring influences the molecule's overall characteristics.
Physicochemical Properties: A Comparative Overview
| Property | N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine[1] | (Tetrahydro-2H-pyran-2-ylmethyl)amine[2] | N-Methyl-N-tetrahydro-2H-pyran-4-ylamine[3][4] |
| CAS Number | 1083216-46-9 | 6628-83-7 | 220641-87-2 |
| Molecular Formula | C8H17NO | C6H13NO | C6H13NO |
| Molecular Weight | 143.13 g/mol | 115.17 g/mol | 115.18 g/mol |
| Appearance | Not Specified | Not Specified | Pale yellow oil[3] |
| Purity | >95% | Not Specified | ≥ 97% (GC)[3] |
Table 1: Comparative Physicochemical Properties of Key Tetrahydropyran Alkanamine Derivatives.
Synthesis Strategies: Accessing the N-Methylated Tetrahydropyran Alkanamine Core
The synthesis of N-methylated tetrahydropyran alkanamines can be achieved through several established synthetic routes. A common and efficient method is reductive amination.[5][6] This versatile reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the desired amine.[6]
Proposed Synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine
A logical synthetic approach to the target molecule would involve the reductive amination of 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde with methylamine.
Figure 1: Proposed reductive amination pathway for the synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine.
Experimental Protocol: General Procedure for Reductive Amination
The following is a generalized protocol based on established reductive amination procedures.[7] Optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary for specific substrates.
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Reaction Setup: To a solution of the aldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) is added the amine (1.0-1.2 eq.).
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Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.2-1.5 eq.), is added portion-wise to the reaction mixture.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-methylated amine.
Potential Biological Activity and Applications
While no specific biological data exists for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine, the broader class of tetrahydropyran derivatives has shown a wide range of pharmacological activities.
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Neurological Disorders: The isomeric N-Methyl-N-tetrahydro-2H-pyran-4-ylamine is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3]
-
Antiviral and Anticancer Properties: Tetrahydropyrimidine derivatives have demonstrated antimicrobial, anticancer, and antiviral activities.[8]
-
Enzyme Inhibition: A study on norbelladine derivatives indicated that N-methylation can enhance butyrylcholinesterase inhibition, suggesting a potential role for N-methylated compounds in the context of Alzheimer's disease research.[9][10]
Given these precedents, it is plausible that N-methylated tetrahydropyran alkanamines could be explored as novel scaffolds in the development of therapeutics for a variety of diseases.
Safety and Handling
Specific toxicological data for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine is unavailable. However, based on the data for (Tetrahydro-2H-pyran-2-ylmethyl)amine, caution should be exercised when handling this class of compounds.
According to the Globally Harmonized System (GHS) classifications for the des-methyl analog, the following hazards are noted[2]:
-
Harmful if swallowed.
-
May cause respiratory irritation.
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Causes severe skin burns and eye damage.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Conclusion
N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine represents an under-explored chemical entity within a class of compounds that holds significant promise for drug discovery and development. While direct data for this specific molecule is scarce, a comprehensive analysis of its isomers and analogs provides a strong foundation for future research. The synthetic accessibility via reductive amination, coupled with the known biological activities of related tetrahydropyran derivatives, makes this compound and its analogs attractive targets for further investigation. Researchers are encouraged to use the information presented in this guide as a starting point for their own explorations into the chemical and biological properties of N-methylated tetrahydropyran alkanamines.
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